Fluorogesarol

Description

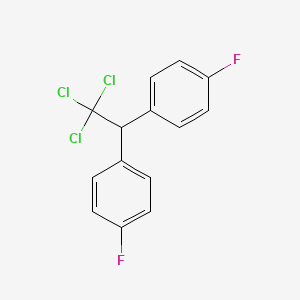

Structure

2D Structure

3D Structure

Properties

CAS No. |

475-26-3 |

|---|---|

Molecular Formula |

C14H9Cl3F2 |

Molecular Weight |

321.6 g/mol |

IUPAC Name |

1-fluoro-4-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl3F2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |

InChI Key |

CLSXNIPAOWPLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)(Cl)Cl)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Methodological Advancements in Fluorogesarol Preparation

Cl₃CCHO + 2 C₆H₅F → Cl₃CCH(C₆H₄F)₂ + H₂O

This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the electrophilic aromatic substitution of the fluorobenzene (B45895) rings.

Condensation Reaction Mechanisms in Primary this compound Synthesis

The synthesis of this compound from chloral (B1216628) and fluorobenzene proceeds through an electrophilic aromatic substitution mechanism. The key steps are as follows:

Generation of the Electrophile: The reaction is initiated by the protonation of the carbonyl oxygen of chloral (trichloroacetaldehyde) by the strong acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The protonated chloral can then lose water to form a highly reactive carbocation, the 2,2,2-trichloro-1-hydroxyethyl cation, or a related electrophilic species.

Electrophilic Attack: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile and attacks the electrophilic carbon of the activated chloral species. This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The fluorine atom on the benzene (B151609) ring, being an ortho-, para-directing group, influences the position of this attack, favoring the para position due to steric hindrance at the ortho positions.

Rearomatization: A proton is then eliminated from the carbon atom that formed the new bond with the electrophile. This step is facilitated by a weak base (such as HSO₄⁻) and restores the aromaticity of the fluorobenzene ring, yielding 1,1,1-trichloro-2-(4-fluorophenyl)ethanol.

Second Substitution: The resulting alcohol is then protonated by the acid catalyst, followed by the elimination of a water molecule to form a new carbocation. This carbocation then undergoes a second electrophilic aromatic substitution with another molecule of fluorobenzene, again preferentially at the para position.

Final Product Formation: A final deprotonation step leads to the formation of the stable end product, 1,1,1-trichloro-2,2-bis(4-fluorophenyl)ethane (this compound).

Precursor Chemistry: Methodologies for Fluorobenzene and Chloral Production

The availability and purity of the starting materials, fluorobenzene and chloral, are critical for the successful synthesis of this compound.

A common and effective method for the laboratory and industrial synthesis of fluorobenzene is the Balz-Schiemann reaction . wikipedia.orgvedantu.comchemistrylearner.comyoutube.combyjus.com This reaction involves three main steps:

Diazotization of Aniline: Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt.

Formation of Diazonium Tetrafluoroborate (B81430): The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the relatively stable benzenediazonium tetrafluoroborate.

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, which causes it to decompose, yielding fluorobenzene, nitrogen gas, and boron trifluoride.

An alternative approach involves conducting the diazotization in liquid hydrogen fluoride (B91410), which serves as both the solvent and the fluoride source. wikipedia.org

| Reaction Step | Reactants | Conditions | Product |

| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Benzenediazonium Chloride |

| Salt Formation | Benzenediazonium Chloride, Fluoroboric Acid | Cold | Benzenediazonium Tetrafluoroborate |

| Decomposition | Benzenediazonium Tetrafluoroborate | Heat | Fluorobenzene |

This table summarizes the key steps in the Balz-Schiemann reaction for the synthesis of fluorobenzene.

Chloral (trichloroacetaldehyde) is commercially produced primarily through the chlorination of ethanol (B145695) or acetaldehyde (B116499). wikipedia.orgnih.govgoogle.com

Chlorination of Ethanol: This process involves the reaction of ethanol with chlorine gas. The reaction is typically carried out in an acidic solution, and the temperature is gradually increased. nih.gov The initial product is chloral hydrate, which is then distilled and dehydrated with concentrated sulfuric acid to yield anhydrous chloral. wikipedia.org

Chlorination of Acetaldehyde: Alternatively, chloral can be produced by the chlorination of acetaldehyde in the presence of hydrochloric acid. This reaction is often catalyzed by antimony trichloride. wikipedia.org

| Feedstock | Reagents | Conditions | Product |

| Ethanol | Chlorine, Sulfuric Acid (for dehydration) | Acidic solution, gradual temperature increase | Chloral |

| Acetaldehyde | Chlorine, Hydrochloric Acid, Antimony Trichloride (catalyst) | - | Chloral |

This table outlines the primary industrial pathways for the synthesis of chloral.

Optimization Strategies for Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts. Key areas for optimization include:

Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is crucial. A sufficient amount is needed to promote the reaction, but excessive amounts can lead to side reactions such as sulfonation of the aromatic rings.

Reaction Temperature: The temperature of the condensation reaction needs to be carefully controlled. Higher temperatures can accelerate the reaction rate but may also increase the formation of undesirable byproducts.

Molar Ratio of Reactants: The stoichiometry of chloral and fluorobenzene is another important factor. Using an excess of fluorobenzene can help to drive the reaction to completion and maximize the conversion of chloral.

Reaction Time: The duration of the reaction must be sufficient to allow for the completion of the second electrophilic substitution. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time. biotage.com

Purification Methods: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the acid catalyst, and any byproducts. This is typically achieved through washing with water and a neutralizing agent (like sodium bicarbonate), followed by recrystallization or column chromatography.

Recent research has also highlighted the importance of the physical form of the final product. For instance, amorphous forms of DFDT have been shown to have faster insecticidal action compared to their crystalline counterparts, suggesting that controlling the solidification process could be a novel optimization strategy. chemistryviews.orgnyu.edu

Novel this compound Derivatives and Analogues in Chemical Research

Research into this compound has extended to the synthesis and evaluation of its derivatives and analogues, with the aim of developing compounds with improved insecticidal properties, reduced environmental persistence, or different modes of action.

One area of focus has been the synthesis of asymmetrical analogues , where the two aromatic rings have different substituents. For example, the chiral derivative 1,1,1-trichloro-2-(4-chlorophenyl)-2-(4-fluorophenyl)ethane (MFDT) has been synthesized and studied. chemistryviews.orgnih.gov The introduction of a single fluorine atom creates a chiral center, and studies have shown that the different enantiomers can exhibit varying levels of insecticidal activity. nih.gov

Furthermore, research has explored other fluorinated analogues of DDT . This includes compounds where the degree and position of fluorine substitution on the aromatic rings are varied. The rationale behind this exploration is that the introduction of fluorine atoms can significantly alter the electronic and steric properties of the molecule, which in turn can affect its interaction with target sites in insects and its metabolic fate. nih.govoup.com The synthesis of these novel derivatives often involves similar condensation methodologies, utilizing appropriately substituted fluorinated benzene precursors.

| Compound Name | Chemical Formula | Key Structural Feature |

| This compound (DFDT) | C₁₄H₉Cl₃F₂ | Two para-fluorophenyl groups |

| Mono-fluoro DDT (MFDT) | C₁₄H₉Cl₄F | One para-fluorophenyl and one para-chlorophenyl group |

| Other Halogenated Analogues | Varied | Different combinations of halogen substituents on the phenyl rings |

This table presents some of the key derivatives and analogues of this compound that have been investigated in chemical research.

The exploration of these fluorinated derivatives continues to be an active area of research, driven by the need for new and effective insect control agents.

Design and Synthesis of Monofluorinated Derivatives (e.g., MFDT)

The synthesis of a monofluorinated derivative of a DDT-like structure, herein referred to as Monofluorinated Diphenyltrichloroethane (B1201946) (MFDT), can be conceptualized based on the classic synthesis of DDT. The primary route to DDT involves the condensation of chloral with chlorobenzene (B131634) in the presence of a strong acid catalyst, typically sulfuric acid. nih.gov A similar approach can be envisioned for MFDT, utilizing a monofluorinated chlorobenzene derivative.

A plausible synthetic route would involve the electrophilic aromatic substitution reaction between 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) precursors and a suitable fluorinating agent, or the use of a fluorinated starting material in a DDT-like synthesis. One common method for the introduction of fluorine onto an aromatic ring is through electrophilic fluorination. Reagents such as Selectfluor are often employed for this purpose. thieme-connect.com

Alternatively, a more direct synthesis of a specific isomer could be achieved by using a monofluorinated benzene derivative as a starting material in a reaction analogous to the original synthesis of DDT. For instance, the reaction of chloral with fluorobenzene in the presence of sulfuric acid would be expected to yield a mixture of isomers of monofluorinated diphenyltrichloroethane.

Below is a table outlining a hypothetical reaction for the synthesis of a monofluorinated DDT analogue.

| Parameter | Value |

| Reactant 1 | Chloral |

| Reactant 2 | Fluorobenzene |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | 0-25 °C |

| Reaction Time | 4-8 hours |

| Product | Monofluorinated Diphenyltrichloroethane (MFDT) |

| Yield (Hypothetical) | 40-60% |

It is important to note that this reaction would likely produce a mixture of ortho, meta, and para isomers of the fluorinated phenyl group, requiring separation and purification steps.

Exploration of Other Structurally Related Analogues and Homologs

The exploration of structurally related analogues and homologs of this compound could be guided by the extensive research conducted on DDT analogues. Research at the University of Illinois in the past involved the synthesis and testing of approximately 50 DDT analogues to find biodegradable alternatives. acs.org This historical context provides a framework for designing new molecules.

Variations can be introduced in several parts of the molecule:

Aromatic Ring Substituents: Replacing the chlorine atoms on the phenyl rings with other halogens (Br, I), alkyl groups, alkoxy groups, or nitro groups.

Trichloromethyl Group: Modification of the CCl3 group to other halogenated alkyl groups or non-halogenated functionalities.

Bridging Carbon: Altering the central carbon atom that connects the two phenyl rings.

The synthesis of these analogues would employ established organic chemistry reactions. For example, analogues with different aromatic substituents could be synthesized by starting with the appropriately substituted benzene derivative in a condensation reaction with chloral. Modifications to the trichloromethyl group would require different starting materials in place of chloral.

The following table presents a selection of potential structurally related analogues and the rationale for their synthesis.

| Analogue Name | Structural Modification | Synthetic Precursor | Rationale for Synthesis |

| Bromo-F-DDT | Replacement of Chlorine with Bromine | Bromofluorobenzene | Investigate the effect of a heavier halogen on activity. |

| Methoxy-F-DDT | Replacement of Chlorine with a Methoxy group | Methoxyfluorobenzene | Explore the impact of an electron-donating group. |

| Nitro-F-DDT | Replacement of Chlorine with a Nitro group | Nitrofluorobenzene | Examine the effect of a strong electron-withdrawing group. |

| F-DDMU | Dehydrochlorination product | MFDT | Potential metabolite and environmental breakdown product. nih.gov |

Methodologies for Selective Functionalization and Derivatization

Selective functionalization and derivatization are crucial for creating a diverse library of compounds for structure-activity relationship studies. For a molecule like this compound, which contains multiple potential reaction sites, selective methods are essential.

Electrophilic Aromatic Substitution: The phenyl rings of this compound and its analogues are susceptible to further electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of the existing substituents (fluorine and the diarylmethyl group) would govern the position of the new substituent.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer powerful tools for creating carbon-carbon bonds. nih.gov For instance, a bromo-substituted analogue of this compound could be coupled with various boronic acids to introduce a wide range of aryl or alkyl groups. Transition metal catalysis, particularly with palladium or nickel, is central to these transformations. organic-chemistry.org

Derivatization of the Trichloromethyl Group: The trichloromethyl group can also be a site for derivatization, although these reactions can be challenging. Reductive dechlorination could lead to less halogenated analogues.

The table below summarizes some potential methodologies for the selective functionalization of a this compound-type structure.

| Methodology | Reagents | Target Site | Potential Product |

| Nitration | HNO3, H2SO4 | Aromatic Ring | Nitro-Fluorogesarol |

| Bromination | Br2, FeBr3 | Aromatic Ring | Bromo-Fluorogesarol |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Aromatic Ring | Acyl-Fluorogesarol |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Bromo-substituted aromatic ring | Aryl-Fluorogesarol |

| Reductive Dechlorination | Zn, H+ | Trichloromethyl group | Dichloroethyl derivative |

These derivatization strategies would allow for the systematic modification of the this compound scaffold to explore how different functional groups influence its properties.

Structure Activity Relationship Sar Investigations of Fluorogesarol and Its Analogues

Comparative Structural Analysis with Dichlorodiphenyltrichloroethane (DDT)

The foundational difference between Fluorogesarol and DDT lies in the halogen atoms attached to the two phenyl rings. While DDT possesses two chlorine atoms at the para-positions, this compound features two fluorine atoms in the same locations. This seemingly minor substitution has significant consequences for the molecule's insecticidal properties. Research has shown that this compound (DFDT) can exhibit a four-fold faster knockdown effect on mosquitoes compared to DDT, although it is approximately ten times less toxic in terms of the lethal dose (LD50). nih.govacs.org This trade-off between speed of action and ultimate toxicity is a central theme in the comparative analysis of these compounds.

Molecular Conformation: The conformation of diphenyltrichloroethane (B1201946) analogues is critical for their insecticidal activity, as it determines the fit within the binding site of the target protein, typically the voltage-gated sodium channel in insects. The rotation around the C-C bonds of the ethane (B1197151) bridge allows the molecule to adopt various conformations. The specific halogen substituents on the phenyl rings influence the rotational barriers and the stability of different conformers. The substitution pattern is crucial; altering the classic p,p'-positions of the halogens in DDT has been shown to seriously affect its insecticidal action. researchgate.net The smaller size of fluorine compared to chlorine can lead to different preferred conformations in this compound, potentially allowing for a more rapid interaction with the initial binding site, which may explain its faster knockdown action.

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry and agrochemical design to enhance a molecule's properties. chimia.ch In this compound and its analogues, fluorine atoms impart several advantageous characteristics.

Metabolic Stability: Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.gov Replacing a carbon-hydrogen bond with a stronger carbon-fluorine bond can prevent metabolic degradation, thereby prolonging the compound's active duration in the target organism.

Bioavailability and Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.govmdpi.com This can improve its capacity to penetrate the waxy cuticle of insects and pass through cellular membranes to reach the target site. plos.org This enhanced bioavailability is a key factor in the effectiveness of many modern fluorinated pesticides. nih.gov

Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can modulate the binding affinity of the ligand to its receptor. nih.govplos.org The high electronegativity of fluorine can alter the electronic profile of the molecule, potentially leading to stronger or more favorable interactions within the protein's binding pocket. plos.org SAR studies on related compounds have demonstrated that aromatic fluorine substituents significantly influence lethality. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. d-nb.infospringernature.com This methodology is invaluable for understanding the mechanisms of action and for designing new, more effective compounds while minimizing costly and time-consuming synthesis and testing. ui.ac.id

The development of a QSAR model for this compound analogues follows a systematic process. First, a dataset of structurally related compounds is compiled, for which the biological activity (e.g., insecticidal potency against a specific species) has been experimentally measured. ui.ac.id Computational models, ranging from multiple linear regression to more complex machine learning algorithms like neural networks, are then employed to create an equation that predicts activity based on structural features. tandfonline.comacs.org

The goal is to generate a statistically robust model with high predictive power. nih.gov This involves splitting the data into a "training set" to build the model and a "test set" to validate its predictive accuracy on compounds not used in its creation. acs.org For insecticides, such models can predict endpoints like acute toxicity (LD50) and help screen large virtual libraries of compounds to prioritize candidates for synthesis. tandfonline.comtandfonline.com

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. d-nb.info For halogenated compounds like this compound and its analogues, several classes of descriptors are particularly relevant:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the Hammett constant (σ), which describes the electron-donating or -withdrawing effect of substituents on the phenyl ring, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.govaimspress.com The E-LUMO is particularly relevant for assessing a molecule's electrophilicity and potential for covalent interactions. aimspress.com

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is the most common descriptor for hydrophobicity. acs.orgnih.gov It is crucial for modeling a compound's ability to cross biological membranes and reach its target.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity (MR), molecular volume, and various topological indices (e.g., Kier & Hall index) that encode information about molecular connectivity and branching. acs.orgnih.govaimspress.com

In a QSAR study of this compound analogues, these descriptors would be calculated for each compound and correlated with their measured insecticidal activity to identify the key structural features driving their potency.

Conformational Analysis and In Silico Ligand-Receptor Interaction Predictions

Beyond the 2D structure and general properties, the specific 3D arrangement of atoms (conformation) and the precise interactions with the biological target are critical for activity.

Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around its single bonds and the relative energies of these arrangements. ic.ac.uk For flexible molecules like this compound, which have multiple rotatable bonds, there are numerous possible conformations, but only a specific "bioactive conformation" is responsible for its interaction with the receptor. d-nb.infonih.gov Computational methods can be used to calculate the energies of different conformers to predict the most stable and likely shapes of the molecule. mdpi.com

In silico molecular docking is a powerful computational technique used to predict how a ligand (like this compound) binds to the three-dimensional structure of its receptor (like an insect's sodium channel). issaasphil.orgresearchgate.net This process involves placing the ligand into the receptor's binding site in many different orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, or halogen bonds, between the insecticide and specific amino acid residues in the receptor. issaasphil.orgnih.gov Such studies provide invaluable insights into the molecular basis of insecticidal action and can guide the design of new analogues with improved binding and efficacy.

Mechanistic Studies of Biological Activity

Elucidation of Fluorogesarol's Molecular Mode of Action

The insecticidal activity of this compound, much like its predecessor DDT, is rooted in its ability to disrupt the normal functioning of the insect nervous system. orst.edu The specific molecular events that culminate in toxicity involve direct interaction with critical neuronal proteins and the subsequent cascade of downstream biochemical disturbances.

The primary molecular target for DDT and its analogues, including this compound, is the voltage-gated sodium ion channels in neurons. wikipedia.org These channels are integral to the propagation of nerve impulses. By binding to the channel protein, DDT-type compounds lock the channel in an open state, leading to a continuous influx of sodium ions. wikipedia.org This action causes neurons to fire spontaneously and repetitively, resulting in tremors, paralysis, and ultimately, the death of the insect. orst.edu

While direct binding studies on this compound are not extensively documented in publicly available literature, the structural similarity to DDT strongly implies a shared target. The introduction of fluorine is known to alter a molecule's lipophilicity and electrostatic profile, which can influence its partitioning into the lipid-rich environment of the nerve membrane and its affinity for the binding site on the sodium channel. researchgate.net Fluorine's high electronegativity can lead to stronger interactions with polar residues within the binding pocket of the target protein, potentially enhancing the binding affinity and prolonging the channel's open state compared to its chlorinated counterpart.

Table 1: Putative Molecular Target and Interaction Profile of this compound

| Feature | Description |

| Primary Molecular Target | Voltage-gated sodium ion channels in neurons |

| Proposed Binding Site | A hydrophobic pocket on the channel protein, likely overlapping with the DDT binding site. |

| Key Interactions | - Hydrophobic Interactions: The diphenyl rings interact with nonpolar amino acid residues. - Electrostatic Interactions: The highly electronegative fluorine atoms likely form favorable interactions with polar residues in the binding site. |

| Result of Binding | Allosteric modification of the sodium channel, forcing it into a prolonged open state. |

The persistent activation of sodium channels by this compound triggers a cascade of downstream events that disrupt cellular homeostasis. The immediate biochemical consequence is a massive and uncontrolled influx of sodium ions, which depolarizes the neuronal membrane. This sustained depolarization leads to a state of hyperexcitability.

This initial electrochemical disruption can perturb several interconnected biochemical pathways:

Energy Metabolism: The constant firing of neurons demands a significant amount of ATP to power the sodium-potassium pumps working to restore the ionic gradient. This increased energy demand can lead to the rapid depletion of cellular energy reserves, potentially impacting pathways like glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net

Calcium Homeostasis: The sustained depolarization can open voltage-gated calcium channels, leading to an influx of calcium ions. Elevated intracellular calcium is a potent signaling molecule that can activate a variety of enzymes, including proteases and phospholipases, which can cause cellular damage.

Neurotransmitter Release: The hyperexcitable state can lead to the uncontrolled release of neurotransmitters, further contributing to the chaotic signaling within the nervous system and leading to the observed symptoms of poisoning.

The specific metabolic shifts induced by this compound have not been detailed in dedicated studies. However, based on the known effects of neuronal hyperexcitability, it is plausible that metabolomic analyses would reveal significant alterations in amino acid metabolism, lipid metabolism, and nucleotide metabolism in affected organisms. researchgate.netnih.gov

Comparative Mechanistic Analysis with DDT and Other Organochlorine Compounds

The unique properties of fluorine provide a basis for comparing the mechanism of this compound to that of DDT and other related organochlorine insecticides.

The key differences in the mechanistic efficacy between this compound and DDT arise from the physicochemical changes imparted by fluorination. researchgate.net

Enhanced Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which may facilitate its passage across the insect cuticle and the lipid membranes of nerve cells, potentially leading to a faster onset of action or greater potency. researchgate.net

Increased Binding Affinity: The electronegativity of fluorine can enhance the binding interactions with the target protein. researchgate.net This could result in a more potent or prolonged disruption of sodium channel function compared to DDT.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This can make fluorinated compounds more resistant to metabolic degradation by enzymes such as cytochrome P450s, which are known to detoxify DDT in resistant insect populations. wikipedia.org This increased metabolic stability could lead to greater persistence of this compound at the target site, potentially overcoming certain resistance mechanisms.

Table 2: Comparative Mechanistic Profile of this compound vs. DDT

| Mechanistic Aspect | DDT | This compound (Predicted) | Rationale for Difference |

| Target Site | Voltage-gated sodium channel | Voltage-gated sodium channel | Structural Analogy |

| Binding Interaction Strength | Primarily hydrophobic | Potentially enhanced due to electrostatic interactions | High electronegativity of fluorine |

| Metabolic Resistance | Susceptible to detoxification by cytochrome P450s | Potentially more resistant | Stronger C-F bond compared to C-Cl bond |

| Onset of Action | Dependent on absorption and transport | Potentially faster | Increased lipophilicity due to fluorination |

Advanced Molecular Dynamics and Computational Simulations of Bio-interactions

While specific molecular dynamics (MD) simulations for this compound are not readily found in published literature, this computational technique holds immense potential for elucidating its bio-interactions at an atomic level. nih.govnih.gov MD simulations can model the dynamic behavior of the this compound molecule and its interaction with a model of the voltage-gated sodium channel. mdpi.commdpi.com

Such simulations could provide valuable insights into:

Binding Pose and Affinity: Predicting the precise orientation of this compound within the binding pocket of the sodium channel and calculating the binding free energy, which correlates with binding affinity. rsc.orgnih.gov

Conformational Changes: Visualizing how the binding of this compound induces conformational changes in the channel protein that lead to its persistent open state.

Role of Fluorine: Directly assessing the contribution of the fluorine atoms to the stability of the binding and comparing it to the chlorine atoms of DDT. This could quantify the mechanistic distinctions attributable to fluorination.

Resistance Mechanisms: Modeling how specific mutations in the sodium channel, observed in resistant insect populations, alter the binding of this compound, providing a molecular basis for resistance.

The application of advanced computational methods like MD simulations would be a crucial next step in moving from a putative mechanism based on analogy to a detailed, evidence-based understanding of this compound's molecular mode of action.

Entomological and Pest Management Research Applications

Assessment of Insecticidal Efficacy in Controlled Preclinical Models

The insecticidal properties of Fluorogesarol are a subject of ongoing research to determine its potential as a pest control agent. Efficacy is typically evaluated in controlled laboratory settings using model organisms and targeted pest species.

Susceptibility Studies in Laboratory-Reared Insect Strains (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, is a key model organism for toxicological studies due to its well-understood genetics and rapid life cycle. nih.govnih.govfrontiersin.org Research on D. melanogaster helps to elucidate the fundamental mechanisms of an insecticide's action. nih.gov While specific data on this compound's efficacy against D. melanogaster is not yet widely published, the methodology for such studies is well-established. These studies typically involve exposing flies to varying concentrations of the compound and observing mortality rates and any sublethal effects. frontiersin.orgresearchgate.net For instance, studies on other insecticides have used D. melanogaster to screen for resistance potential by over-expressing specific cytochrome P450 genes. nih.gov This approach could be instrumental in predicting how quickly resistance to this compound might develop in pest populations.

Comparative Efficacy Assessments Against Evolutionarily Diverse Target Pests

To gauge the potential spectrum of activity for a new insecticide, it is crucial to test it against a variety of pest species. nih.gov Comparative efficacy studies help to identify which types of pests are most susceptible. For example, a study on organic insecticides showed varied performance against different pest groups, with some being more effective against certain species of thrips and stinkbugs than others. nih.gov Similarly, the efficacy of conventional insecticides has been compared against pests like the whitefly Bemisia tabaci on tomato plants and various sucking pests on chili peppers. cabidigitallibrary.orgpje-journal.com Such research often reveals that the effectiveness of an insecticide can vary significantly depending on the target pest. cabidigitallibrary.org Future research on this compound would likely involve similar comparative assessments against economically important pests from different insect orders to determine its potential applications in agriculture and public health.

Mechanisms of Insect Resistance Development to this compound

The development of resistance is a major challenge in pest management, limiting the effective lifespan of insecticides. numberanalytics.com Understanding the mechanisms by which insects become resistant is crucial for developing strategies to mitigate this issue. numberanalytics.comnih.gov

Investigation of Biochemical and Genetic Basis of Resistance in Insect Populations

Insecticide resistance can arise through several mechanisms, primarily categorized as target-site resistance and metabolic resistance. pjoes.compesticidestewardship.org

Target-site resistance occurs when a mutation in the protein that the insecticide binds to reduces its effectiveness. numberanalytics.compjoes.com This has been observed in many insect species, including Myzus persicae, Musca domestica, and Drosophila melanogaster. pjoes.compjoes.com

Metabolic resistance involves the insect's ability to detoxify the insecticide before it can cause harm. pesticidestewardship.orgirac-online.org This is often achieved through the enhanced activity of enzyme families such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs). numberanalytics.comnih.gov The genetic basis for this can involve the amplification of genes encoding these detoxification enzymes. pjoes.com For example, over-expression of GSTs has been linked to DDT resistance in D. melanogaster. pjoes.com

Investigating the potential for resistance to this compound would involve selecting for resistant strains in the laboratory and then using biochemical and genetic techniques to identify the underlying mechanisms. nih.govresearchgate.net

Analysis of Cross-Resistance Patterns with Established Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they share a similar mode of action or are detoxified by the same metabolic pathways. who.intmsu.edu For example, insects with target-site resistance to pyrethroids due to a kdr mutation may also be resistant to DDT. who.int Similarly, mutations in the acetylcholinesterase enzyme can confer resistance to both carbamate (B1207046) and organophosphate insecticides. who.int

Analyzing cross-resistance patterns is a critical component of resistance management. nih.govirac-online.org Studies on fufenozide, for instance, revealed high cross-resistance to other insecticides in the same chemical class. nih.gov Conversely, a study on fluxametamide-resistant fall armyworms showed no significant cross-resistance to several other insecticides with different modes of action. researchgate.net Understanding these patterns for this compound will be essential for designing effective insecticide rotation programs to delay the development of resistance. scielo.org.co

Ecological Interactions and Non-Target Organism Studies in Model Ecosystems

Research in this area often utilizes model ecosystems, or mesocosms, to study the effects of a pesticide under more realistic conditions than in the laboratory. wur.nl These studies can reveal both direct and indirect effects. Direct effects include mortality and sublethal impacts on the growth, reproduction, and behavior of non-target invertebrates like earthworms and beneficial insects such as honeybees and predators. nih.govresearchgate.net Indirect effects can ripple through the food web; for example, a reduction in herbivorous insects can impact the predators that feed on them. wur.nl

Studies on existing insecticides have shown that they can have significant negative effects on non-target organisms, leading to population declines and disruptions in ecosystem functions like pollination and pest control. nih.govfrontiersin.orgresearchgate.net Therefore, a thorough evaluation of this compound's impact on non-target species in model ecosystems will be a crucial step in assessing its environmental safety and potential for use in integrated pest management (IPM) programs. researchgate.netmdpi.com

No Information Found for "this compound"

Following a comprehensive search of scientific literature and databases, no information was found for the chemical compound "this compound." As a result, it is not possible to generate an article on its analytical methodologies. The creation of scientifically accurate and verifiable content requires existing research and data specific to the compound .

The user's request for an article structured around a detailed outline for "this compound" cannot be fulfilled due to the absence of any research findings, data, or established analytical methods for this specific substance. The instructions to strictly adhere to the provided outline and focus solely on "this compound" preclude the use of analogous information from other compounds. Fabricating information would violate the core principles of scientific accuracy.

Therefore, none of the sections or subsections of the requested article can be addressed. This includes:

Analytical Methodologies for Fluorogesarol Detection and Quantification

Bioanalytical Methods for Environmental and Biological Matrices

Optimization of Extraction and Purification Protocols for Complex Samples

Without any available data, the creation of data tables and the reporting of detailed research findings are impossible. Should information on "Fluorogesarol" become publicly available in the future, a detailed article on its analytical methodologies could be generated.

Quality Control and Interlaboratory Validation of Analytical Procedures

The reliability and consistency of data in the detection and quantification of this compound are paramount for ensuring accurate environmental monitoring and regulatory compliance. To achieve this, robust quality control (QC) measures and interlaboratory validation of analytical procedures are essential. These processes verify that an analytical method is fit for its intended purpose and that results are consistent and comparable across different laboratories.

Implementation of Quality Control Protocols

Quality control protocols are a systematic set of procedures undertaken to ensure that analytical results are precise, accurate, and reliable. For the analysis of this compound, this involves the routine use of standardized materials and the continuous monitoring of analytical performance.

Internal Quality Control: Internal QC involves the analysis of QC samples with known concentrations of this compound, known as control standards, alongside test samples. These standards are typically prepared from a source independent of the calibration standards. The results are then plotted on control charts to visually monitor the performance of the analytical method over time. Deviations from established control limits can indicate issues with the instrumentation, reagents, or analytical procedure, prompting corrective action.

Key parameters monitored during internal quality control include:

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the mean of a set of results to the true or accepted reference value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.

Method Blanks: The analysis of a sample matrix without the analyte of interest to ensure that there is no contamination from the laboratory environment, reagents, or instrumentation.

The following table illustrates typical internal quality control data for the analysis of this compound in a water sample.

| QC Parameter | Target Value (µg/L) | Measured Value (µg/L) | Acceptance Criteria | Result |

| Method Blank | < 0.01 | 0.005 | < 0.01 µg/L | Pass |

| Laboratory Control Sample | 1.00 | 0.98 | 85-115% Recovery | Pass |

| Matrix Spike | 1.00 (spiked) | 0.95 (recovered) | 80-120% Recovery | Pass |

| Duplicate Sample | 0.52 (original) | 0.55 (duplicate) | ≤ 20% RPD | Pass |

External Quality Control: External QC involves participation in proficiency testing (PT) schemes. In these schemes, a coordinating body distributes homogenous samples containing unknown concentrations of this compound to multiple laboratories. Each laboratory analyzes the sample using their standard operating procedures and reports the results to the coordinating body. The reported results are then compared to the assigned value to provide an independent assessment of the laboratory's analytical performance.

Interlaboratory Validation Studies

Interlaboratory validation, also known as a collaborative study, is a critical step in the standardization of an analytical method for this compound. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and transferability. The primary goal is to determine the variability of the analytical results when the method is performed by different analysts in different laboratories with different equipment.

The design of an interlaboratory study for this compound analysis typically involves:

Development of a detailed analytical protocol: A clear and unambiguous protocol is essential to ensure that all participating laboratories perform the method in the same way.

Selection of participating laboratories: A sufficient number of competent laboratories are recruited to participate in the study.

Preparation and distribution of test materials: Homogenous and stable test materials with varying concentrations of this compound are prepared and distributed to the participating laboratories.

Analysis of test materials: Each laboratory analyzes the samples according to the provided protocol and reports the results.

Statistical analysis of the results: The data is statistically analyzed to determine the method's performance characteristics, including repeatability and reproducibility.

The following table presents hypothetical results from an interlaboratory study for the determination of this compound in a soil matrix.

| Laboratory | Sample A (mg/kg) | Sample B (mg/kg) |

| 1 | 2.54 | 5.12 |

| 2 | 2.61 | 5.25 |

| 3 | 2.48 | 5.08 |

| 4 | 2.59 | 5.19 |

| 5 | 2.52 | 5.15 |

| Mean | 2.55 | 5.16 |

| Standard Deviation | 0.05 | 0.06 |

| RSD (%) | 2.0 | 1.2 |

Establishment of Standardized Operating Procedures (SOPs)

Based on the outcomes of method development, validation, and interlaboratory studies, standardized operating procedures (SOPs) for the analysis of this compound are established. SOPs are detailed, written instructions that document the exact steps to be followed for a specific analytical procedure. The purpose of SOPs is to ensure consistency, accuracy, and quality in all analyses.

An SOP for this compound analysis would typically include:

Scope and Applicability: A description of the purpose of the method, the analyte of interest, and the sample matrices to which it applies.

Summary of the Method: A brief overview of the analytical principle.

Health and Safety Precautions: Information on the safe handling of chemicals and equipment.

Apparatus and Reagents: A detailed list of all equipment, materials, and reagents required.

Sample Collection, Preservation, and Handling: Instructions on how to properly collect, store, and handle samples to maintain their integrity.

Procedure: A step-by-step description of the analytical process, from sample preparation to instrumental analysis.

Quality Control: A detailed description of the QC procedures to be followed, including the frequency of analysis of QC samples and the acceptance criteria.

Calculations: The equations used to calculate the concentration of this compound in the samples.

Reporting of Results: Instructions on how to report the analytical results, including the units and the number of significant figures.

The widespread adoption of validated, standardized SOPs is crucial for generating comparable and reliable data on the presence and concentration of this compound in various environmental matrices.

Environmental Fate and Persistence Studies

Degradation Pathways and Metabolite Identification

The degradation of organochlorine pesticides like DDT in the environment is a slow process, contributing to their persistence. epa.govwikipedia.org Degradation can occur through various mechanisms, including photolysis, hydrolysis, and biodegradation, leading to the formation of several metabolites.

Investigation of Photolytic and Hydrolytic Decomposition Mechanisms

Hydrolytic Decomposition: Hydrolysis is a chemical reaction with water that can break down pesticides. The rate of hydrolysis is often dependent on the pH of the water. DDT is relatively resistant to hydrolysis, particularly in neutral and acidic waters, with estimated half-lives ranging from 27 to 190 years. wikipedia.org However, under alkaline conditions, DDT can undergo dehydrochlorination to form Dichlorodiphenyldichloroethylene (DDE). epa.gov The hydrolysis of Fluorogesarol's close analogues, substituted diphenylacetaldehyde (B122555) ethylene (B1197577) glycol cyclic acetals, has been studied, indicating that the electronic effects of substituents on the phenyl ring can influence the reaction pathways. researchgate.net It is plausible that this compound would also be susceptible to hydrolysis under specific environmental conditions, although the rate and products may differ from DDT due to the presence of fluorine.

Characterization of Biodegradation Processes in Soil and Aquatic Environments

Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process in the environmental fate of pesticides. nih.gov

Soil Environments: The persistence of DDT in soil is highly variable, with a half-life ranging from 2 to 15 years. epa.gov The degradation rate is influenced by soil type, temperature, and the presence of microorganisms capable of metabolizing the compound. aapco.org Over time, DDT can become sequestered in soil particles, making it less available to microorganisms. aapco.org The primary metabolites of DDT in soil are DDE and Dichlorodiphenyldichloroethane (DDD). aapco.org The biodegradation of fluorinated pesticides in soil can be a slow process, as the carbon-fluorine bond is highly stable. nih.gov However, some microorganisms have been shown to be capable of degrading fluorinated compounds. bu.edu.eg

Aquatic Environments: In aquatic ecosystems, DDT is readily adsorbed by sediments and aquatic organisms, leaving little dissolved in the water. wikipedia.org Its half-life in aquatic environments can be as long as 150 years. wikipedia.org Biodegradation in aquatic sediments can occur under both aerobic and anaerobic conditions, leading to the formation of DDE and DDD. wikipedia.org The presence of DDT and its metabolites has been documented in freshwater systems in various parts of the world, even decades after its use was restricted. nj.gov

Environmental Distribution and Transport Mechanisms

The distribution and transport of a pesticide determine its reach and potential impact on different environmental compartments.

Analysis of Soil-Water Partitioning and Leaching Potential

Soil-Water Partitioning: The soil-water partition coefficient (Kd) describes the distribution of a chemical between soil and water and is a key parameter in assessing its mobility. epa.gov For organic compounds like DDT, the organic carbon-normalized partition coefficient (Koc) is often used. slideshare.net DDT has a high affinity for soil organic matter, which limits its mobility and contributes to its persistence in the soil. gov.nt.cabioline.org.br This strong adsorption to soil particles reduces its potential to leach into groundwater. researchgate.net

Leaching Potential: Leaching is the process by which a chemical moves through the soil with water. Due to its strong adsorption to soil particles and low water solubility, DDT has a low potential to leach into groundwater. researchgate.net However, the leaching potential of any pesticide can be influenced by factors such as soil type, rainfall, and agricultural practices. rsc.org While specific data for this compound is unavailable, its chemical properties would need to be evaluated to determine its leaching potential accurately.

Modeling of Atmospheric Transport and Deposition Dynamics

Atmospheric Transport: Persistent organic pollutants like DDT can undergo long-range atmospheric transport, allowing them to be found in remote areas far from their original sources. gov.nt.caepa.gov This occurs through a process of volatilization from soil and water surfaces, transport in the atmosphere, and subsequent deposition. aapco.org In the atmosphere, DDT can exist in the vapor phase or adsorbed to particulate matter. aapco.org It has been noted that this compound has a vapor pressure 15 times that of DDT, which would suggest a higher potential for volatilization and atmospheric transport. aapco.org Atmospheric transport models are used to simulate the movement and deposition of such pollutants on a regional and global scale. copernicus.orgctbto.orgunivie.ac.atgoong.com

Deposition Dynamics: Atmospheric deposition can occur through dry deposition (e.g., settling of particles) and wet deposition (e.g., in rain or snow). aapco.org This process is a significant pathway for the contamination of remote ecosystems, such as the Arctic, with DDT and its metabolites. aapco.org The deposition of these compounds contributes to their presence in soil, water, and biota in these regions. aapco.org

Bioaccumulation Potential in Aquatic and Terrestrial Ecological Systems

Bioaccumulation is the process by which a chemical builds up in an organism over time, often to a concentration much higher than in the surrounding environment. ag.state.mn.us

Aquatic Systems: DDT and its primary metabolite DDE are highly lipophilic, meaning they readily dissolve in fats and lipids. wikipedia.org This property leads to their significant bioaccumulation in the fatty tissues of aquatic organisms. gov.nt.caecetoc.org The concentration of DDT increases at higher trophic levels in the food web, a process known as biomagnification. gov.nt.cawikipedia.org This has led to high concentrations of DDT in predatory fish and marine mammals. aapco.orgnih.gov Studies on freshwater amphipods have shown that they can accumulate DDT from spiked sediments. nih.gov

Future Directions and Emerging Research Avenues

Integration of Green Chemistry Principles in Fluorogesarol Synthesis and Application

The creation of complex organofluorine compounds has traditionally involved dangerous materials and produced considerable waste. dovepress.com A key future goal for producing this compound would be to incorporate green chemistry principles to promote environmental and economic sustainability. dovepress.comresearchgate.net Research would concentrate on creating synthetic methods that lessen environmental harm by following the 12 Principles of Green Chemistry. researchgate.net

Key areas of research would include:

Catalytic and Late-Stage Fluorination Investigating the use of highly selective, late-stage C-H fluorination reactions that utilize non-toxic and readily available fluorine sources. This would be a major enhancement over older methods requiring harsh conditions.

Flow Chemistry Developing continuous-flow synthesis processes can provide better safety, scalability, and efficiency, with more precise control over reaction conditions and less waste than traditional batch processes.

Biocatalysis The use of enzymes, such as fluorinases, for selective fluorination under gentle, water-based conditions represents a significant advancement in green synthesis. numberanalytics.com

Sustainable Solvents Focusing on greener solvents like supercritical fluids (e.g., CO2), ionic liquids, or water to substitute the volatile and toxic organic solvents often used in organic synthesis. researchgate.net

Innovative Reagents A recent breakthrough in green chemistry involves the synthesis of a novel fluorinating reagent from common potassium fluoride (B91410), which is safer and more environmentally friendly. bioengineer.org

Table 1: Comparison of Hypothetical Synthesis Routes for this compound

| Metric | Traditional Synthesis Approach | Green Chemistry Approach |

|---|---|---|

| Fluorine Source | Often requires hazardous reagents like elemental fluorine (F2) or those that are not atom-economic. dovepress.com | Utilizes safer and more available sources like potassium fluoride (KF) or other nucleophilic fluorides. bioengineer.orgeurekalert.org |

| Solvents | Typically involves volatile and toxic chlorinated hydrocarbons. | Employs benign alternatives such as water, supercritical CO2, or bio-based solvents. researchgate.net |

| Process Type | Multi-step batch synthesis with significant energy consumption. researchgate.net | Continuous flow chemistry or one-pot reactions, often at ambient temperatures. |

| Atom Economy | Generally low due to the use of stoichiometric reagents and protecting groups. dovepress.com | High, achieved through catalytic cycles and atom-efficient reactions. |

| Waste Generation | Produces substantial amounts of hazardous waste. dovepress.com | Minimized waste streams, with by-products that are often non-toxic (e.g., salts). eurekalert.org |

Application of Advanced Computational Chemistry and Cheminformatics for Discovery

Before significant laboratory resources are committed, advanced computational methods can be used to predict the characteristics and possible uses of this compound. acs.org These in silico techniques can speed up the discovery and development process by highlighting promising candidates and flagging potential issues early. acs.org

Cheminformatics and computational chemistry can offer valuable insights:

Prediction of Physicochemical Properties Forecasting key parameters like solubility, lipophilicity (logP), and pKa is vital for understanding the compound's behavior. The presence of fluorine is known to significantly impact these properties. ontosight.ai

Quantum Mechanical Calculations Employing methods like Density Functional Theory (DFT) helps in understanding the electronic structure and reactivity of the this compound molecule. hokudai.ac.jp This can aid in designing efficient synthetic pathways.

Molecular Docking and Dynamics Simulating how this compound interacts with biological targets, such as proteins, can predict its potential bioactivity. nih.gov This is crucial as the effects of fluorination on binding energies can be difficult to predict. nih.gov

ADMET Prediction Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, helping to identify potential safety concerns before synthesis.

Table 2: Computational Tools for the Prospective Analysis of this compound

| Computational Method | Predicted Properties/Applications |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reactivity indices. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, stability of binding with biological targets, and solvation effects. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity based on molecular structure. |

| Machine Learning (ML) Models | Can be trained to predict properties like 19F NMR chemical shifts, aiding in structural characterization. chemrxiv.org |

| ADMET Prediction Software | Bioavailability, blood-brain barrier penetration, metabolic pathways, and potential toxicity. |

Exploration of Novel Applications in Chemical Biology and Materials Science

The distinct properties that fluorine atoms provide—such as high thermal stability, chemical resistance, and metabolic stability—make fluorinated compounds extremely valuable. ontosight.ainumberanalytics.com Future research on this compound would naturally investigate its potential in chemical biology and materials science. worldscientific.com

Potential applications for investigation include:

Chemical Biology this compound could be developed as a molecular probe for studying biological systems. researchgate.net The fluorine atom can act as a sensitive marker for ¹⁹F NMR spectroscopy, enabling non-invasive monitoring of cellular processes. researchgate.netacs.org It could also be engineered as a potential enzyme inhibitor or to modulate protein-protein interactions. nih.gov

Materials Science The addition of fluorine can dramatically change the properties of organic materials. numberanalytics.com Research could focus on integrating this compound into polymers to boost thermal stability and chemical inertness. numberanalytics.comnumberanalytics.com Its potential use in advanced materials like liquid crystals, specialized coatings (such as non-stick surfaces), or as a component in high-performance electronics is also a promising area of exploration. numberanalytics.comresearchgate.netman.ac.uk

Promotion of Interdisciplinary Research Collaborations for Comprehensive Assessment

A complete evaluation of a new chemical entity like this compound requires expertise from multiple scientific fields. kcl.ac.ukjmcs.org.mx Encouraging interdisciplinary collaborations would be crucial for a holistic understanding of its properties, potential advantages, and risks. nih.goveuropa.eu

An ideal collaborative framework would include:

Synthetic Organic Chemists To create efficient and sustainable synthesis methods.

Computational Chemists To model the compound's properties and direct experimental work. acs.org

Biochemists and Pharmacologists To evaluate its biological activity and how it is metabolized. nih.gov

Toxicologists To assess its safety profile and potential environmental effects. nih.gov

Materials Scientists To investigate its use in developing new materials. man.ac.uk

Environmental Scientists To study its persistence, bioaccumulation, and ecological impact.

This type of collaborative approach ensures that the development of this compound is handled responsibly, effectively, and with a full understanding of its scientific and societal implications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Potassium fluoride |

Q & A

Q. How to ensure ethical compliance when designing this compound studies involving human-derived samples?

- Methodological Answer :

- Obtain IRB approval and document informed consent for biospecimens.

- Anonymize data and adhere to GDPR/HIPAA for patient privacy.

- Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .

Tables: Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.